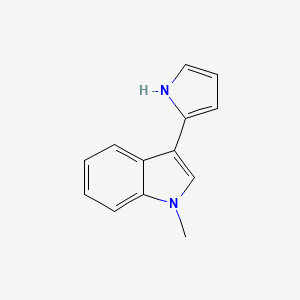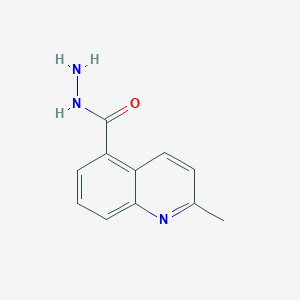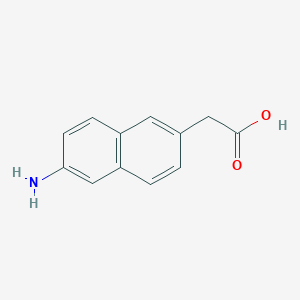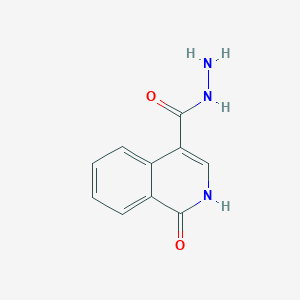
1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features a pyrrole ring fused to an indene structure with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled oxidation, and selective functional group transformations are often employed. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and indene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
1-(1H-Pyrrol-2-yl)ethanone: A simpler analog with a similar pyrrole structure but lacking the indene moiety.
2-Acetylpyrrole: Another related compound with a pyrrole ring and an acetyl group.
Uniqueness: 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused ring structure combining pyrrole and indene, along with the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-(1H-pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C13H13NO/c15-12-8-9-4-1-2-5-10(9)13(12)11-6-3-7-14-11/h1-7,12-15H,8H2 |
InChIキー |
JVLYAQSOFRSWID-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=CC=CC=C21)C3=CC=CN3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)


![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)






![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)
